1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone
Overview
Description
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, demonstrated notable antimicrobial and antioxidant activities. These compounds showed significant antibacterial activity against various strains of bacteria and potent antifungal activity, particularly against Aspergillus niger. One compound exhibited strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity, indicating its potential as an antioxidant (Kumar & Vijayakumar, 2017).
Synthesis of Complex Metal Complexes
Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, a related compound. These complexes were characterized by various spectroscopic techniques and evaluated for their antimicrobial activity. The study of these complexes contributes to the field of coordination chemistry and potential applications in antimicrobial agents (Chai et al., 2017).
Investigation of Reaction Mechanisms
Studies involving the oxidative degradation of nitroquinoline, a compound closely related to 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, have provided insights into the reaction mechanisms. Such research is crucial for understanding the chemical behavior of nitroquinolines and their derivatives, which can be applied in various chemical synthesis processes (Kaiya & Kawazoe, 1985).
Synthesis of Novel Quinoline Derivatives
Research has been conducted on the synthesis of novel quinoline derivatives with potential biological activities. For example, derivatives of 7-trifluoromethylquinoline, related to the chemical structure of interest, have been synthesized and tested for their analgesic, anti-inflammatory, and nitric oxide releasing properties (Abadi et al., 2005).
Crystal Structure and Spectroscopic Studies
Crystal structure and spectroscopic studies of compounds derived from 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a related compound, have been conducted. These studies offer valuable information on the structural and electronic properties of quinoline derivatives, which are essential for their potential applications in material science and pharmaceuticals (Murugavel et al., 2016).
properties
IUPAC Name |
1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIBEYUXYNJBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401519 | |
Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone | |
CAS RN |
14026-46-1 | |
Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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